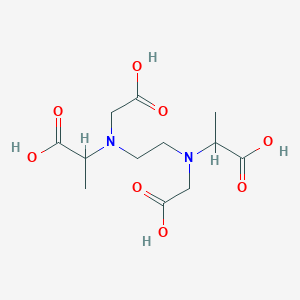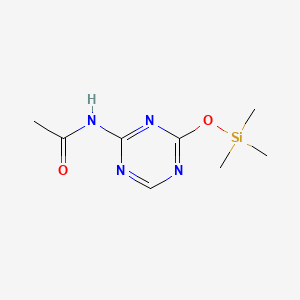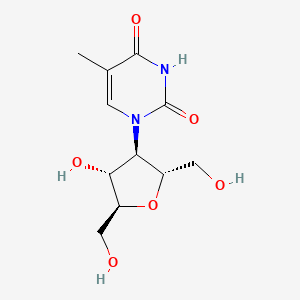
Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid is a chelating agent known for its ability to form stable complexes with metal ions. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound acid follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in water treatment processes, metal plating, and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and metal ion transport .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine-N,N-diacetic acid: Another chelating agent with similar properties but different structural features.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications.
Nitrilotriacetic acid (NTA): Known for its chelating properties but with different coordination chemistry
Uniqueness
Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid is unique due to its specific structural configuration, which allows it to form highly stable complexes with certain metal ions. This property makes it particularly useful in applications where stability and selectivity are crucial .
Properties
CAS No. |
38705-15-6 |
|---|---|
Molecular Formula |
C12H20N2O8 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
2-[2-[1-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C12H20N2O8/c1-7(11(19)20)13(5-9(15)16)3-4-14(6-10(17)18)8(2)12(21)22/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
JZRBXYOUQYUMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(CCN(CC(=O)O)C(C)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)

![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)

![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)




